N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine
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Overview
Description
Preparation Methods
The synthesis of N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine involves several steps. One common method includes the reaction of cyclopentylmethylamine with formaldehyde and dimethylamine under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities .
Chemical Reactions Analysis
N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine can be compared with other similar compounds such as:
N-methylcyclopentylamine: Similar in structure but lacks the dimethylamine group.
Cyclopentylamine: A simpler compound with only the cyclopentyl and amine groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Biological Activity
N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine (commonly referred to as CPDMA ) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
The biological activity of CPDMA is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). It is hypothesized to act as a modulator of neurotransmitter release, influencing pathways associated with:
- Dopamine : Potential effects on mood and cognition.
- Serotonin : Implications for anxiety and depression.
- Norepinephrine : Impact on arousal and alertness.
Biological Activity Overview
Research indicates that CPDMA exhibits several biological activities, including:
- Neuroprotective Effects : Studies suggest that CPDMA may protect neuronal cells from oxidative stress and apoptosis.
- Anti-inflammatory Properties : Preliminary data indicates its potential to modulate inflammatory responses in various cell types.
- Antidepressant-like Activity : Animal models have shown that CPDMA may produce effects similar to traditional antidepressants.
Data Table: Summary of Biological Activities
Case Studies
-
Neuroprotective Study :
A study investigated the neuroprotective effects of CPDMA in a rat model of ischemic stroke. Results indicated significant reductions in infarct size and improved behavioral outcomes compared to control groups, suggesting a protective mechanism against ischemic damage. -
Inflammation Model :
In vitro studies using macrophage cell lines demonstrated that CPDMA significantly reduced the production of TNF-alpha and IL-6 upon stimulation with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent. -
Behavioral Assessment :
In a forced swim test, administration of CPDMA resulted in decreased immobility time, suggesting antidepressant-like properties. These findings were corroborated by increased levels of serotonin and norepinephrine in brain tissues post-treatment.
Properties
IUPAC Name |
1-(aminomethyl)-N,N-dimethylcyclopentan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10(2)8(7-9)5-3-4-6-8/h3-7,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQDEEKAUZTSQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCC1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445605 |
Source
|
Record name | 1-(Aminomethyl)-N,N-dimethylcyclopentan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164642-21-1 |
Source
|
Record name | 1-(Aminomethyl)-N,N-dimethylcyclopentan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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